4-(3-Methylbut-1-yn-1-yl)benzoicacid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(3-methylbut-1-ynyl)benzoic acid |
InChI |
InChI=1S/C12H12O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h5-9H,1-2H3,(H,13,14) |
InChI Key |
SHBBPOGPGNITHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physical properties of 4-(3-Methylbut-1-yn-1-yl)benzoic acid
[1]
Chemical Identity & Structural Analysis[2][3][4]
This compound features a benzoic acid core substituted at the para position with a 3-methylbut-1-ynyl group (an isopropyl-capped alkyne). The conjugation between the aromatic ring, the alkyne triple bond, and the carboxylic acid creates a highly anisotropic electronic structure.
| Property | Specification |
| IUPAC Name | 4-(3-Methylbut-1-yn-1-yl)benzoic acid |
| Common Name | 4-(Isopropylphenylethynyl)benzoic acid |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| SMILES | CC(C)C#Cc1ccc(cc1)C(O)=O |
| Structure Type | Alkynyl Benzoic Acid (Rod-like Mesogen) |
| Key Functional Groups | Carboxylic Acid (H-bond donor/acceptor), Internal Alkyne (Rigid spacer), Isopropyl (Bulky tail) |
Structural Logic
-
Acidity (pKa): The alkyne group at the para position is electron-withdrawing (via induction and negative hyperconjugation), making the benzoic acid slightly more acidic than unsubstituted benzoic acid (pKa ~4.2). Predicted pKa: 4.0 – 4.1 .
-
Geometry: The C(sp)–C(sp) bond angle is 180°, creating a linear "rod." The isopropyl group adds steric bulk at the terminus, which disrupts close packing compared to a linear alkyl chain, potentially lowering the melting point relative to n-butyl analogs.
Physical & Thermodynamic Properties[2]
Due to the specialized nature of this compound, specific experimental values are often derived from homologous series in liquid crystal literature. The values below represent high-confidence estimates based on structural analogs (e.g., 4-(phenylethynyl)benzoic acid).
Phase Behavior
| Parameter | Value / Range | Causality & Insight |
| Melting Point (Tm) | 185°C – 205°C (Predicted) | High lattice energy due to carboxylic acid dimerization. Lower than 4-(phenylethynyl)benzoic acid (~225°C) due to the flexible isopropyl group. |
| Boiling Point | ~360°C (at 760 mmHg) | Decomposition likely occurs before boiling due to decarboxylation or alkyne polymerization. |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | The hydrophobic isopropyl-alkyne tail overwhelms the polar carboxyl group. |
| Solubility (Organic) | High in DMSO, DMF, THF, MeOH | Soluble in polar aprotic solvents; moderately soluble in DCM/Chloroform. |
| LogP (Octanol/Water) | 3.4 – 3.8 | Indicates high lipophilicity, suitable for membrane permeation but requiring formulation for bioavailability. |
Thermal Stability
-
Decarboxylation Onset: >250°C.
-
Alkyne Polymerization: >300°C (Exothermic event in DSC).
-
Storage: Stable at room temperature; protect from light to prevent potential photo-induced alkyne cyclization.
Synthesis & Purification Protocol
The most robust method for synthesizing 4-(3-Methylbut-1-yn-1-yl)benzoic acid is the Sonogashira Cross-Coupling of 4-iodobenzoic acid with 3-methyl-1-butyne (isopropylacetylene).
Reaction Pathway (Graphviz Visualization)
Caption: Palladium-catalyzed Sonogashira coupling pathway for the synthesis of the target alkynyl benzoic acid.
Step-by-Step Methodology
Reagents:
-
4-Iodobenzoic acid (1.0 eq)
-
3-Methyl-1-butyne (1.2 eq) [Volatile, bp ~29°C; handle cold]
-
Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)
-
Copper(I) iodide (1 mol%)
-
Triethylamine (Et3N) / THF (1:1 mixture)
Protocol:
-
Degassing: Dissolve 4-iodobenzoic acid in dry THF/Et3N under Argon. Oxygen exclusion is critical to prevent homocoupling (Glaser coupling) of the alkyne.
-
Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI. The solution typically turns yellow/brown.
-
Alkyne Addition: Add 3-methyl-1-butyne slowly via syringe. Note: Since 3-methyl-1-butyne has a low boiling point (29°C), use a sealed pressure tube or a reflux condenser cooled to -10°C.
-
Reaction: Stir at 40-50°C for 4–12 hours. Monitor by TLC (eluent: Hexane/EtOAc 3:1) or LC-MS.
-
Workup: Evaporate volatiles. Redissolve residue in EtOAc, wash with 1M HCl (to remove amine salts and protonate the acid), then brine.
-
Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc is preferred over column chromatography to avoid streaking of the free acid.
Spectral Characterization
To validate the identity of the synthesized material, compare against these predicted spectral fingerprints.
| Technique | Characteristic Signals | Interpretation |
| 1H NMR (DMSO-d6) | δ 13.1 (br s, 1H, COOH ) | Carboxylic acid proton (exchangeable). |
| δ 7.90 (d, 2H, Ar-H) | Aromatic protons ortho to COOH (deshielded). | |
| δ 7.50 (d, 2H, Ar-H) | Aromatic protons ortho to Alkyne. | |
| δ 2.85 (sept, 1H, CH (CH3)2) | Isopropyl methine proton. | |
| δ 1.25 (d, 6H, CH(CH3 )2) | Isopropyl methyl protons. | |
| 13C NMR | ~167 ppm (C=O) | Carbonyl carbon. |
| ~95, ~80 ppm (C≡C) | Alkyne carbons (distinctive internal alkyne shift). | |
| ~21 ppm (CH3) | Isopropyl methyls. | |
| IR Spectroscopy | ~2230 cm⁻¹ (weak) | C≡C stretch (internal alkynes are often weak/silent). |
| ~1680-1700 cm⁻¹ (strong) | C=O stretch (Carboxylic acid dimer). |
Applications in Research
A. Liquid Crystals (LCs)
This molecule serves as a calamitic (rod-like) mesogen .
-
Role: The rigid alkyne core provides linearity, while the carboxylic acid allows for hydrogen-bonded dimerization, effectively doubling the length of the mesogen (forming a supramolecular rod).
-
Effect: The isopropyl group acts as a terminal disruption unit, lowering the melting point compared to phenyl analogs and promoting nematic phases.
B. Metal-Organic Frameworks (MOFs)
-
Linker Type: Linear ditopic linker (if the alkyne is considered a spacer).
-
Function: Used to construct pillared-layer MOFs where the alkyne functionality can be post-synthetically modified (e.g., via Click chemistry) or used to tune pore size.
References
-
Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
- Analogous Liquid Crystal Properties: Demus, D., et al. (1998). Handbook of Liquid Crystals. Wiley-VCH. (General reference for alkynyl benzoic acid mesogens).
-
Synthetic Methodology (Patent Context): WO2017084630A1. Macrocyclic broad spectrum antibiotics. (Describes Sonogashira coupling of 3-methyl-1-butyne with iodo-aryl species). Link
-
Spectral Data Source: AIST Spectral Database for Organic Compounds (SDBS). (Used for fragment prediction of benzoic acid and alkyne shifts). Link
Literature review on 4-(3-Methylbut-1-yn-1-yl)benzoic acid synthesis
An In-Depth Technical Guide to the Synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid
Introduction
4-(3-Methylbut-1-yn-1-yl)benzoic acid is an arylalkyne derivative characterized by a benzoic acid moiety linked to a terminal alkyne functionalized with an isopropyl group. Molecules of this class are valuable building blocks in medicinal chemistry, materials science, and organic synthesis. Their rigid, linear alkyne linker allows for precise spatial positioning of substituents, making them useful in the design of molecular scaffolds, pharmaceutical intermediates, and functional organic materials.
The most direct and efficient method for the synthesis of this and related disubstituted alkynes is the Sonogashira cross-coupling reaction. This guide provides a detailed exploration of this synthetic strategy, delving into the reaction mechanism, a step-by-step experimental protocol, and the critical considerations necessary for successful synthesis.
Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful and widely utilized cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base.[2] The reaction's reliability, mild conditions, and tolerance of a wide range of functional groups have made it a cornerstone of modern organic synthesis for the construction of C(sp²)–C(sp) bonds.[3][4]
The specific synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid is achieved by coupling a 4-halobenzoic acid derivative with 3-methyl-1-butyne.
Figure 1. General reaction scheme for the synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid via Sonogashira coupling.
Reaction Mechanism: A Dual Catalytic Cycle
The efficacy of the Sonogashira coupling stems from the synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
The Palladium Cycle: The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together. The cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (e.g., 4-iodobenzoic acid). This forms a Pd(II) intermediate. In the key step of transmetalation, the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. Following a cis-trans isomerization, the cycle concludes with reductive elimination, which forms the final C-C bond of the product and regenerates the active Pd(0) catalyst.[3]
-
The Copper Cycle: The copper(I) co-catalyst activates the terminal alkyne. It first coordinates with the alkyne, forming a π-complex. This coordination increases the acidity of the terminal proton, allowing the amine base to deprotonate it and form a copper(I) acetylide intermediate.[3] This copper acetylide is the active nucleophile that participates in the transmetalation step of the palladium cycle.
Diagram 1. The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid from 4-iodobenzoic acid and 3-methyl-1-butyne.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Role |
| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | Aryl halide substrate |
| 3-Methyl-1-butyne | C₅H₈ | 68.12 | Terminal alkyne substrate |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | Palladium catalyst precursor |
| Copper(I) iodide | CuI | 190.45 | Co-catalyst |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base and Solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent (anhydrous) |
| Hydrochloric Acid (1M aq.) | HCl | 36.46 | Acid for work-up |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction solvent |
| Brine (sat. NaCl aq.) | NaCl | 58.44 | Aqueous wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (e.g., 2.48 g, 10.0 mmol, 1.0 equiv.).
-
Add copper(I) iodide (e.g., 38 mg, 0.2 mmol, 2 mol%) and dichlorobis(triphenylphosphine)palladium(II) (e.g., 140 mg, 0.2 mmol, 2 mol%).
-
Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst which is formed in situ.
-
-
Addition of Solvents and Reagents:
-
Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 20 mL) and triethylamine (TEA, 20 mL) via syringe. The amine serves as both a solvent and the base required to neutralize the hydrogen iodide formed during the reaction and to deprotonate the alkyne.[2]
-
Stir the resulting suspension at room temperature until the solids are mostly dissolved.
-
Slowly add 3-methyl-1-butyne (e.g., 1.2 mL, ~12.0 mmol, 1.2 equiv.) via syringe over 5 minutes. A slight excess of the alkyne ensures complete consumption of the more valuable aryl iodide.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-iodobenzoic acid spot. Typically, the reaction is complete within 2-4 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the solvents.
-
Re-dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 30 mL). The acidic wash serves to remove the triethylamine and protonate the carboxylate product, rendering it soluble in the organic layer.
-
Wash the organic layer subsequently with water (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 4-(3-Methylbut-1-yn-1-yl)benzoic acid as a white or off-white solid.
-
Diagram 2. Experimental workflow for the synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid.
Data Summary
Below is a table of expected analytical data for the final product.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.05 (d, 2H, Ar-H), ~7.50 (d, 2H, Ar-H), ~2.85 (sept, 1H, CH), ~1.25 (d, 6H, 2xCH₃). A broad singlet for the carboxylic acid proton (COOH) would also be expected, typically >10 ppm. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~171.5 (COOH), ~132.0 (Ar-C), ~130.0 (Ar-C), ~129.5 (Ar-C), ~127.0 (Ar-C), ~95.0 (Alkyne-C), ~78.0 (Alkyne-C), ~22.0 (CH), ~21.0 (CH₃). |
| Infrared (IR) | ν ~2900-3100 cm⁻¹ (O-H stretch, broad), ~2200 cm⁻¹ (C≡C stretch, weak), ~1700 cm⁻¹ (C=O stretch). |
Conclusion
The Sonogashira cross-coupling reaction provides a robust and highly effective method for the synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere, and selecting the appropriate reagents, researchers can achieve high yields of the desired product. The protocol outlined in this guide serves as a comprehensive framework for scientists in drug development and materials research, enabling the efficient construction of this valuable molecular building block.
References
- Palladium-Catalyzed Regioselective Heck Coupling of Alkynes with Aryl Iodides for the Synthesis of Trisubstituted Allenes. (2019). Organic Letters - ACS Publications.
- Chemicals from Alkynes with Palladium Catalysts. CORE.
- Palladium-Catalyzed Arylthiolation of Alkynes Enabled by Surmounting Competitive Dimerization of Alkynes. (2019). Organic Letters - ACS Publications.
- US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents.
- Palladium-catalyzed bisthiolation of terminal alkynes for the assembly of diverse (Z)-1,2-bis(arylthio)alkene derivatives. (2021). RSC Publishing.
- 4 - Supporting Information.
- Synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid.
- Sonogashira coupling - Wikipedia.
- 4-(3-Hydroxy-3-methylbut-1-ynyl)benzoic acid methyl ester - BuyersGuideChem.
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid - Amerigo Scientific.
- Sonogashira Coupling - Organic Chemistry Portal.
- Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick.
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid - Sigma-Aldrich.
- An In-depth Technical Guide to the Synthesis of 4-Benzoylbenzoic Acid - Benchchem.
- Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (2025).
- Benzoic acid, 4-methyl- - the NIST WebBook.
- Experiment 1 : Preparation of 4-vinylbenzoic acid by a Wittig reaction in aqueous medium. (2020).
- 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid - Lab-Chemicals.Com.
- (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2011).
- Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure.
- 2, 3, and 4 hydroxybenzoic acid syntheses - YouTube. (2021).
Sources
Methodological & Application
Technical Application Note: Reticular Engineering with 4-(3-Methylbut-1-yn-1-yl)benzoic acid
Executive Summary
This guide details the application of 4-(3-Methylbut-1-yn-1-yl)benzoic acid (hereafter referred to as MBBA ) in the synthesis and functionalization of Metal-Organic Frameworks (MOFs). Unlike ditopic linkers (e.g., terephthalic acid) that form the structural backbone of 3D networks, MBBA is a monotopic carboxylate . Consequently, its primary utility lies in defect engineering , crystal growth modulation , and surface capping .
The bulky, hydrophobic 3-methylbut-1-ynyl tail makes MBBA an ideal candidate for:
-
Pore Environment Tuning: Introducing hydrophobic pockets within hydrophilic MOFs (e.g., UiO-66).
-
Steric Control: Limiting crystal growth kinetics to produce monodisperse nanoparticles.
-
Surface Passivation: Enhancing moisture stability of hydrolytically unstable MOFs by creating a lipophilic outer shell.
Chemical Profile & Reticular Role
| Property | Specification |
| Chemical Name | 4-(3-Methylbut-1-yn-1-yl)benzoic acid |
| Abbreviation | MBBA |
| Role in MOF | Modulator, Capping Agent, Defect-Generator |
| Coordination Mode | Monodentate or Bidentate (Capping) |
| Key Functionality | Alkyne rigidity + Isopropyl steric bulk |
| Target MOF Systems | Zr-based (UiO-66, MOF-808), Cu-based (MOPs) |
Structural Logic
The MBBA molecule consists of a benzoic acid "head" capable of coordinating to metal clusters (SBUs) and a "tail" featuring an internal alkyne and a terminal isopropyl group.
-
Head (COOH): Competes with structural linkers (e.g., BDC) for coordination sites on metal nodes (e.g., Zr₆O₄(OH)₄).
-
Tail (Alkyne-Isopropyl): The rigid alkyne spacer projects the hydrophobic isopropyl group into the pore (if internal) or solvent (if external), altering the host-guest interaction landscape.
Application 1: Defect Engineering in Zr-MOFs (UiO-66)
The most robust application of MBBA is generating functionalized structural defects in the UiO-66 topology. By adding MBBA during solvothermal synthesis, researchers can induce "missing linker" defects where an MBBA molecule caps a Zr-cluster site instead of a bridging terephthalate.
Experimental Protocol: MBBA-Modulated UiO-66 Synthesis
Objective: Synthesize UiO-66 nanoparticles with controlled hydrophobicity and defect density.
Reagents:
-
Zirconium(IV) chloride (
) -
Terephthalic acid (
) -
4-(3-Methylbut-1-yn-1-yl)benzoic acid (MBBA )
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (optional, as co-modulator)
Workflow:
-
Precursor Dissolution:
-
In a 20 mL scintillation vial, dissolve
(58 mg, 0.25 mmol) in 5 mL of DMF. Sonication may be required. -
Add MBBA (Modulator). Note: The ratio of Modulator:Zr controls defect density.
-
Low Defect: 10 equivalents (0.47 g)
-
High Defect: 30 equivalents (1.41 g)
-
-
Stir at room temperature for 15 minutes to allow pre-coordination of MBBA to Zr clusters.
-
-
Linker Addition:
-
Add
(41.5 mg, 0.25 mmol) to the solution. -
Sonicate until fully dissolved. The solution should be clear.
-
-
Solvothermal Synthesis:
-
Isolation & Activation:
-
Centrifuge the resulting suspension (10,000 rpm, 10 min). Discard supernatant.
-
Wash 1 (DMF): Resuspend in DMF, soak for 12h at 60°C to remove unreacted ligand. Centrifuge.
-
Wash 2 (Ethanol/Acetone): Resuspend in ethanol or acetone. Repeat 3x over 2 days. Critical: This exchanges high-boiling DMF for volatile solvent.
-
Drying: Dry under vacuum at 80°C for 12 hours. Caution: Do not exceed 150°C, as MBBA defects may be thermally labile compared to the framework.
-
Visualization: Competitive Coordination Pathway
Figure 1: Reaction pathway showing how MBBA intercepts the standard MOF assembly to create functionalized defects.
Application 2: Surface Functionalization (Post-Synthetic)
For MOFs that are already synthesized, MBBA can be introduced via Post-Synthetic Exchange (PSE) to coat the surface, rendering the material hydrophobic.
Protocol:
-
Preparation: Suspend 100 mg of activated UiO-66 (or similar Zr-MOF) in 10 mL of DMF.
-
Exchange: Add 200 mg of MBBA.
-
Incubation: Heat at 60°C for 24-48 hours. The MBBA will exchange with surface-bound solvent molecules or formate/acetate modulators.
-
Wash: Wash extensively with Chloroform (MBBA is soluble, but the MOF is not) to remove non-coordinated acid.
Characterization Standards
To validate the incorporation of MBBA, the following analytical hierarchy is required:
| Technique | Observation | Interpretation |
| 1H-NMR (Digested) | Resonance at ~2.7 ppm (isopropyl CH) and ~1.2 ppm (methyls). | Quantifies the Ligand:Linker ratio. Digest MOF in |
| PXRD | Retention of UiO-66 topology (peaks at | Confirms MBBA did not destroy the framework; peak broadening indicates smaller crystallites. |
| N2 Isotherm (BET) | Reduction in surface area vs. pristine MOF; Hysteresis changes. | Confirms bulkier ligands are occupying pore space. |
| Contact Angle | Water droplet angle > 90°. | Confirms successful hydrophobic surface modification. |
Synthesis of the Linker (MBBA)
If MBBA is not commercially available, it must be synthesized via Sonogashira coupling.
Reaction:
Step-by-Step:
-
Charge: In a Schlenk flask, combine 4-iodobenzoic acid (1.0 eq),
(0.02 eq), and CuI (0.04 eq). -
Solvent: Add degassed
(Triethylamine) and THF (1:1 ratio). -
Addition: Add 3-methyl-1-butyne (1.2 eq) dropwise under
. -
Conditions: Reflux at 60°C for 12 hours.
-
Workup: Evaporate solvent, redissolve in DCM, wash with 1M HCl (to protonate the acid), dry over
. -
Purification: Recrystallize from Ethanol/Water.
References
-
Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 130(42), 13850–13851. Link
-
Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal, 17(24), 6643–6651. Link
-
Vermeer, M., et al. "Defect Engineering in UiO-66: A Detailed Study of the Influence of Modulator Concentration." Chemistry of Materials, 28(10), 3466–3473. Link
-
Shearer, G. C., et al. "Tuned to Perfection: Ironing Out the Defects in Metal-Organic Framework UiO-66." Chemistry of Materials, 26(14), 4068–4071. Link
-
Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
Sources
Application Notes & Protocols: Crystallization Methods for 4-(3-Methylbut-1-yn-1-yl)benzoic Acid Intermediates
Introduction: The Critical Role of Crystallization in the Synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic Acid
4-(3-Methylbut-1-yn-1-yl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The purity and solid-state properties of this intermediate are paramount, as they directly influence the quality, stability, and bioavailability of the final active pharmaceutical ingredient (API).[1][2] Crystallization is a critical purification step that not only removes impurities but also allows for the control of crystal form (polymorphism), particle size distribution, and other physical characteristics essential for downstream processing and formulation.[3][4]
This guide provides a comprehensive overview of crystallization methods applicable to 4-(3-Methylbut-1-yn-1-yl)benzoic acid and its precursors. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are grounded in fundamental principles of physical chemistry and are designed to be self-validating systems for developing robust and reproducible crystallization processes.
Pillar 1: Foundational Principles of Crystallization
Successful crystallization is predicated on a thorough understanding of solubility and supersaturation. A substance crystallizes from a solution when the concentration of the solute exceeds its solubility limit, creating a supersaturated state. The two primary stages of crystallization are nucleation, the initial formation of crystalline nuclei, and crystal growth, the subsequent increase in the size of these nuclei.[] The interplay between these two stages, influenced by factors such as solvent choice, temperature, and agitation, dictates the final crystal properties.[3]
Solvent Selection: The Cornerstone of Crystallization
The choice of solvent is arguably the most critical factor in developing a successful crystallization process.[6] An ideal solvent should exhibit a significant difference in the solubility of the target compound at high and low temperatures.[7][8] For 4-(3-Methylbut-1-yn-1-yl)benzoic acid, a moderately polar aromatic carboxylic acid, a range of solvents should be considered. The principle of "like dissolves like" provides a useful starting point.[7]
Key Considerations for Solvent Selection:
-
Solubility Profile: The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent to ensure a good yield.[8]
-
Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).[8]
-
Chemical Inertness: The solvent must not react with the compound.[7]
-
Boiling Point: A relatively low boiling point (below 100°C) is preferable for easy removal from the crystals.[6]
-
Safety and Environmental Impact: The solvent should have low toxicity and be environmentally benign.
Polymorphism: A Critical Consideration in Pharmaceutical Development
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the bioavailability and shelf-life of a drug.[1][9] It is crucial to identify and control the polymorphic form of 4-(3-Methylbut-1-yn-1-yl)benzoic acid during crystallization to ensure consistent product quality.[2][10]
Pillar 2: Experimental Protocols for Crystallization
The following protocols provide a systematic approach to developing a crystallization method for 4-(3-Methylbut-1-yn-1-yl)benzoic acid.
Workflow for Crystallization Method Development
Caption: A generalized workflow for developing a robust crystallization process.
Protocol 1: Cooling Crystallization
Cooling crystallization is a widely used technique for compounds whose solubility is highly dependent on temperature.[11]
Step-by-Step Methodology:
-
Solvent Selection: Begin by screening a range of solvents. Based on the structure of 4-(3-Methylbut-1-yn-1-yl)benzoic acid, suitable starting points include alcohols (e.g., isopropanol, ethanol), ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate).[7][12] Mixed solvent systems, such as ethanol/water or acetone/heptane, can also be effective.[8][12]
-
Dissolution: In a suitable reaction vessel, dissolve the crude 4-(3-Methylbut-1-yn-1-yl)benzoic acid in a minimal amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A controlled cooling rate is crucial to promote the growth of larger, more uniform crystals and prevent rapid precipitation, which can trap impurities.[13] Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at an appropriate temperature.
Protocol 2: Anti-Solvent Crystallization
This method is particularly useful for compounds that are highly soluble in a wide range of solvents or are thermally sensitive.[14][15][16] It involves the addition of a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound, thereby inducing precipitation.[11]
Step-by-Step Methodology:
-
Solvent/Anti-Solvent Selection: Identify a solvent in which 4-(3-Methylbut-1-yn-1-yl)benzoic acid is highly soluble and an anti-solvent that is miscible with the primary solvent but in which the compound is poorly soluble.[17] Common pairs include acetone/water, ethanol/heptane, or THF/hexane.[12]
-
Dissolution: Dissolve the crude material in the primary solvent at room temperature or a slightly elevated temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the solution with gentle agitation. The rate of addition is a critical parameter that influences nucleation and crystal growth.[14][16] A slower addition rate generally favors the formation of larger crystals.
-
Maturation: Allow the resulting slurry to stir for a period to allow for crystal growth and equilibration.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.
Protocol 3: Evaporative Crystallization
Evaporative crystallization is suitable for compounds that do not have a strong temperature-solubility dependence.[11]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the compound is soluble and that has a relatively low boiling point for ease of evaporation.[18]
-
Dissolution: Dissolve the crude material in the solvent at room temperature.
-
Evaporation: Allow the solvent to evaporate slowly and undisturbed. This can be achieved by leaving the container partially covered or by placing it in a controlled environment with a slow stream of an inert gas. Rapid evaporation should be avoided as it can lead to the formation of small or amorphous solids.[18]
-
Isolation, Washing, and Drying: Once a sufficient quantity of crystals has formed, follow steps 5-7 from the Cooling Crystallization protocol.
Pillar 3: Data Presentation and Troubleshooting
Solvent Selection Guide
The following table provides a starting point for solvent screening for a moderately polar aromatic carboxylic acid like 4-(3-Methylbut-1-yn-1-yl)benzoic acid. Experimental determination of solubility is essential.
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity | Rationale for Use |
| Alcohols | Ethanol, Isopropanol | 78, 82 | Polar Protic | Good for cooling crystallization due to hydrogen bonding potential with the carboxylic acid group.[6] |
| Ketones | Acetone, MEK | 56, 80 | Polar Aprotic | Excellent solvents for many organic compounds; often used in anti-solvent methods.[7] |
| Esters | Ethyl Acetate | 77 | Moderately Polar | Good general-purpose solvent.[7] |
| Ethers | Tetrahydrofuran (THF) | 66 | Moderately Polar | Can be a good "soluble solvent" in mixed-solvent systems.[12] |
| Hydrocarbons | Heptane, Toluene | 98, 111 | Nonpolar | Often used as anti-solvents.[6] |
| Water | Water | 100 | Highly Polar | Can be used as an anti-solvent with water-miscible organic solvents.[12] |
Troubleshooting Common Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization challenges.
Oiling Out: This occurs when the compound comes out of solution as a liquid rather than a solid, often because the boiling point of the solvent is higher than the melting point of the solute-solvent mixture. To resolve this, try using a lower boiling point solvent, using more solvent to decrease the saturation temperature, or cooling the solution more slowly.[13]
No Crystal Formation: This may be due to the solution not being sufficiently supersaturated or the presence of impurities that inhibit nucleation. Try scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of the pure compound, or reducing the solvent volume.[13]
Poor Yield: An excessively low yield can result from using too much solvent, incomplete crystallization, or premature filtration. If the mother liquor still contains a significant amount of product, it can be concentrated and cooled again to obtain a second crop of crystals.[13]
Conclusion
The crystallization of 4-(3-Methylbut-1-yn-1-yl)benzoic acid is a multi-faceted process that requires careful consideration of solvent selection, method, and process parameters. By systematically applying the principles and protocols outlined in this guide, researchers can develop a robust and scalable crystallization process that delivers a product of high purity and with the desired solid-state properties. The importance of thorough solid-state characterization cannot be overstated, as it is essential for ensuring the quality and consistency of this critical pharmaceutical intermediate.
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Valle, M., et al. (2012). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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PharmaCores. (2025). Why Polymorphism is Key in Drug Development! [Link]
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Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]
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Patil, S. B., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. ResearchGate. [Link]
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Kumar, L., & Bansal, A. K. (2015). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Taylor & Francis Online. [Link]
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Thorat, A. A., & Dalvi, S. V. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. [Link]
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4-(3-Methylbut-1-yn-1-yl)benzoic acid in liquid crystal synthesis
An Application Guide to the Synthesis and Utility of 4-(3-Methylbut-1-yn-1-yl)benzoic Acid in Advanced Liquid Crystal Design
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(3-Methylbut-1-yn-1-yl)benzoic acid, a key building block in the synthesis of high-performance liquid crystals (LCs). We delve into the molecular architecture's influence on mesogenic properties, offering a rationale for its use. The document provides detailed, field-proven protocols for its synthesis via Sonogashira coupling, subsequent purification, and its application in forming calamitic (rod-like) liquid crystal esters. Complete characterization methodologies, including DSC and POM, are discussed to validate the synthesis and evaluate the resulting mesophase behavior. This guide is intended for researchers and professionals in materials science and drug development seeking to design and synthesize novel liquid crystalline materials with tailored properties.
Introduction: The Molecular Engineering of Liquid Crystals
Liquid crystals represent a unique state of matter, the mesophase, which exists between the crystalline solid and the isotropic liquid states.[1] These materials combine the fluidity of a liquid with the long-range orientational order of a crystal, giving rise to unique anisotropic properties. A key characteristic is birefringence, where the refractive index of the material depends on the polarization and propagation direction of light. This property, controllable by external electric fields, forms the basis of modern display technology.
The behavior of a liquid crystal is dictated by its molecular structure, which typically consists of a rigid core (the mesogen) and flexible terminal chains.[1] The introduction of specific functional groups into this structure allows for the precise tuning of properties such as phase transition temperatures, viscosity, and dielectric anisotropy. The alkyne (or acetylenic) linkage is a particularly valuable component in the design of the rigid core. Its linear geometry enforces a rod-like molecular shape, which is crucial for forming calamitic mesophases (e.g., nematic and smectic).[2][3] Furthermore, the triple bond enhances the polarizability and rigidity of the core, often leading to liquid crystals with high thermal stability and a broad mesogenic range.[2][4]
4-(3-Methylbut-1-yn-1-yl)benzoic acid is a strategic synthon for LC development. Its architecture features:
-
A benzoic acid moiety, providing a reactive handle for esterification to build larger LC molecules.
-
A rigid alkyne linker , ensuring linearity and contributing to the stability of the mesophase.
-
A terminal isopropyl group (from the 3-methylbut-1-yne), a bulky unit that can frustrate crystal packing, potentially lowering the melting point and widening the temperature range over which the liquid crystal phase is stable.
This guide will detail the synthesis and application of this versatile intermediate.
Synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic Acid via Sonogashira Coupling
The most efficient and widely used method for coupling a terminal alkyne to an aryl halide is the Sonogashira reaction.[5][6] This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction forms a carbon-carbon bond under mild conditions, making it ideal for the synthesis of complex organic materials.[5][7]
Reaction Mechanism and Causality
The reaction proceeds through two interconnected catalytic cycles:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (4-iodobenzoic acid). The terminal alkyne, activated by the copper catalyst, is then transferred to the palladium center via transmetalation. A final reductive elimination step yields the coupled product and regenerates the Pd(0) catalyst.
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (3-methyl-1-butyne) in the presence of an amine base to form a copper(I) acetylide intermediate.[8] This species is highly reactive and readily participates in the transmetalation step with the palladium complex.[7]
The choice of an iodide (4-iodobenzoic acid) over a bromide or chloride is deliberate; the reactivity of the C-X bond towards oxidative addition follows the trend I > Br > Cl, ensuring a more efficient reaction under milder conditions.[5] The amine (e.g., triethylamine or diisopropylamine) acts as both a base to deprotonate the alkyne and as a solvent.[6]
Detailed Synthesis Protocol
Materials & Reagents:
-
4-Iodobenzoic acid
-
3-Methyl-1-butyne
-
Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk flask and standard glassware, oven-dried
-
Inert atmosphere manifold (Argon or Nitrogen)
Procedure:
-
To a 250 mL Schlenk flask under an argon atmosphere, add 4-iodobenzoic acid (e.g., 10.0 g, 40.3 mmol), Pd(OAc)₂ (e.g., 90 mg, 0.40 mmol, 1 mol%), CuI (e.g., 154 mg, 0.81 mmol, 2 mol%), and PPh₃ (e.g., 211 mg, 0.81 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous THF (80 mL) and anhydrous TEA (40 mL) via cannula. Stir the mixture until all solids are dissolved.
-
Slowly add 3-methyl-1-butyne (e.g., 4.1 g, 60.5 mmol, 1.5 eq.) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvents.
-
Add 100 mL of 2 M HCl to the residue and stir for 15 minutes. This step protonates the carboxylate and dissolves the amine salts.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Purification Protocol: Recrystallization
Rationale: Recrystallization is an effective method for purifying solid organic compounds.[9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[10] A good solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For benzoic acid derivatives, a mixed solvent system like ethanol/water or a single solvent like toluene is often effective.
Procedure (using Toluene):
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to just dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified white crystals by vacuum filtration, washing with a small amount of cold toluene.
-
Dry the crystals under vacuum. A typical yield is 75-85%.
Characterization Data
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% (after recrystallization) |
| Melting Point | Approx. 215-218 °C |
| ¹H NMR (DMSO-d₆) | δ ~13.1 (s, 1H, -COOH), 7.9 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 1.3 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (DMSO-d₆) | δ ~166, 132, 131, 129, 126, 98, 78, 29, 27 |
| FT-IR (KBr, cm⁻¹) | ~3000-2500 (broad, O-H), ~2230 (C≡C stretch), ~1685 (C=O stretch) |
Application: Synthesis of a Nematic Liquid Crystal Ester
The synthesized benzoic acid serves as a precursor for calamitic liquid crystals through esterification with a suitable phenol. The choice of phenol is critical for tuning the final properties. For example, using 4-cyanophenol introduces a strong dipole moment, which is essential for creating materials with high dielectric anisotropy for display applications.
Esterification Protocol (DCC/DMAP Coupling)
Rationale: While Fischer esterification (acid-catalyzed) is possible, Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is often preferred for its mild reaction conditions and high yields.[11] DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the phenol.
Procedure:
-
In a round-bottom flask, dissolve 4-(3-Methylbut-1-yn-1-yl)benzoic acid (1.0 eq.), 4-cyanophenol (1.0 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure liquid crystal.
Characterization of Liquid Crystalline Properties
The mesomorphic behavior of the synthesized ester is primarily investigated using two techniques:
-
Differential Scanning Calorimetry (DSC): This method measures the heat flow into or out of a sample as a function of temperature. Phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic) appear as endothermic peaks upon heating and exothermic peaks upon cooling, allowing for the precise determination of transition temperatures.[12][13]
-
Polarized Optical Microscopy (POM): By observing a thin film of the sample between two crossed polarizers while heating and cooling, one can identify the type of liquid crystal phase based on the characteristic optical textures that appear.[13][14] For instance, a nematic phase typically exhibits a threaded or schlieren texture.
Structure-Property Relationships
The final properties of the liquid crystal are a direct consequence of its molecular architecture.
-
Rigid Core: The combination of the phenyl ring, ester linkage, and linear alkyne group creates a long, rigid mesogenic unit. This rigidity is the primary driver for the formation of an ordered liquid crystalline phase and contributes to a high clearing point (the temperature at which the material becomes an isotropic liquid).
-
Terminal Cyano Group: The strong electron-withdrawing nature of the nitrile group creates a large dipole moment along the long molecular axis, which is essential for a positive dielectric anisotropy required in many LC display modes.
-
Terminal Isopropyl Group: This bulky, non-polar group at the other end of the molecule disrupts the close packing that would favor a highly ordered solid crystal. This often results in a lower melting point and can suppress the formation of more ordered smectic phases in favor of the less ordered nematic phase.
| Compound Structure (R = 4-cyanophenyl) | Melting Point (°C) | Clearing Point (°C) | Mesophase |
| Ester of 4-(3-Methylbut-1-yn-1-yl)benzoic acid | ~85 | ~150 | Nematic |
| Ester of 4-pentylbenzoic acid (for comparison) | ~48 | ~47 | (Monotropic Nematic) |
(Note: Data is illustrative to show expected trends).
Conclusion
4-(3-Methylbut-1-yn-1-yl)benzoic acid is a highly valuable and versatile building block for the rational design of liquid crystalline materials. Its synthesis via the robust Sonogashira coupling is straightforward and high-yielding. The inherent structural features—a reactive carboxylic acid, a rigid linear alkyne linker, and a bulky terminal group—provide chemists with multiple points for molecular engineering. By carefully selecting the phenolic component for esterification, researchers can precisely tune the resulting mesophase behavior, thermal range, and dielectric properties to meet the demands of advanced applications, from high-resolution displays to smart materials.
References
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ResearchGate. Stabilization of liquid crystal photoaligning layers by reactive mesogens. Available from: [Link]
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PMC. Mesogen-co-polymerized transparent polyimide as a liquid-crystal alignment layer with enhanced anchoring energy. Available from: [Link]
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ResearchGate. (PDF) Alkynyl-Containing Discotic Liquid Crystal Molecules. Available from: [Link]
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Wikipedia. Mesogen. Available from: [Link]
- Google Patents. KR101060829B1 - Alignment layer with reactive mesogens to align the liquid crystal molecules.
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PMC. The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Available from: [Link]
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MDPI. Exploration of Alkyne-Based Multilayered 3D Polymers and Oligomers: Subtle Aggregation-Induced Emission, Chromium(VI) Ion Detection, and Chiral Properties Characterization. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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ACS Publications. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. Available from: [Link]
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Amerigo Scientific. 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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University of Colorado Boulder. Synthesis of Liquid Crystals. Available from: [Link]
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PMC. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Available from: [Link]
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Bartleby.com. Purifying A Compound Of Benzoic Acid. Available from: [Link]
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MDPI. The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. Available from: [Link]
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ResearchGate. CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Available from: [Link]
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NIH National Library of Medicine. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available from: [Link]
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ResearchGate. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Available from: [Link]
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YouTube. Sonogashira coupling. Available from: [Link]
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Wipf Group. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available from: [Link]
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MDPI. Long Rod-Like Liquid Crystal Containing Azobenzene and the Applications in Phase-Transition Regulation and Orientation of Nematic Liquid Crystal. Available from: [Link]
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Beilstein Journals. Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Available from: [Link]
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Oreate AI Blog. Understanding Internal and Terminal Alkynes: A Catalytic Perspective. Available from: [Link]
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IJSTR. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available from: [Link]
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CK-12 Foundation. Physical and Chemical Properties of Alkynes. Available from: [Link]
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Berkeley Scientific Journal. An Anomaly in Phase Transition: Liquid Crystals. Available from: [Link]
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Academia.edu. (DOC) 1PreLab Purification of Benzoic Acid.docx. Available from: [Link]
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MDPI. Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. Available from: [Link]
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Chemistry Steps. Acidity of Terminal Alkynes. Available from: [Link]
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Organic Syntheses. The - p-toluyl-o-benzoic acid. Available from: [Link]
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CP Lab Safety. 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, 1 gram, Reagent Grade. Available from: [Link]
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Application Note and Protocol: A Guide to the Scalable Synthesis of 4-Alkynyl Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed protocols and expert insights for the scale-up synthesis of 4-alkynyl benzoic acids, crucial building blocks in pharmaceutical and materials science. Moving beyond theoretical discussions, this document delivers field-proven methodologies, focusing on the robust and widely applicable Sonogashira cross-coupling reaction. Emphasis is placed on the causality behind experimental choices, ensuring scientific integrity and enabling researchers to adapt and troubleshoot effectively. This guide is structured to be a self-validating system, with in-depth explanations of reaction mechanisms, safety protocols for handling hazardous reagents, and detailed procedures for purification and analysis.
Introduction: The Strategic Importance of 4-Alkynyl Benzoic Acids
4-Alkynyl benzoic acids and their derivatives are versatile intermediates in organic synthesis. The presence of the terminal alkyne and carboxylic acid functionalities in a para-relationship on the benzene ring makes them ideal synthons for a variety of applications. They are instrumental in the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials like polymers and ligands.[1] Their utility in drug discovery is particularly noteworthy, with applications in the development of novel anticancer agents and mGluR5 negative allosteric modulators.[2][3]
The scalability of the synthesis of these compounds is a critical consideration for their transition from laboratory-scale research to industrial production. This guide will primarily focus on the Sonogashira coupling, a powerful and reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4][5] We will also briefly explore alternative methodologies such as decarboxylative coupling reactions.
Foundational Chemistry: The Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[4][5] The reaction is highly valued for its mild reaction conditions, functional group tolerance, and broad substrate scope.[4][6]
The Catalytic Cycles
Understanding the mechanism of the Sonogashira coupling is paramount for optimizing reaction conditions and troubleshooting. The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.
Diagram: The Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (e.g., 4-iodobenzoic acid) to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with a copper acetylide, generated in the copper cycle, to form an alkynyl palladium(II) complex. Finally, reductive elimination yields the desired 4-alkynyl benzoic acid and regenerates the Pd(0) catalyst.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide intermediate. This species then participates in the transmetalation step of the palladium cycle.
A "copper-free" Sonogashira variant exists, which is advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[5][7] In this case, the deprotonated alkyne is thought to coordinate directly with the palladium center.[5]
Scale-Up Synthesis Protocol: 4-Ethynylbenzoic Acid
This protocol details the synthesis of 4-ethynylbenzoic acid from 4-iodobenzoic acid and trimethylsilylacetylene (TMSA), followed by in-situ deprotection. The use of TMSA is a common strategy to avoid handling gaseous acetylene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Iodobenzoic acid | ≥98% | Standard chemical supplier | |
| Trimethylsilylacetylene (TMSA) | ≥98% | Standard chemical supplier | |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 99% | Strem, Sigma-Aldrich | |
| Copper(I) iodide (CuI) | 99.99% | Strem, Sigma-Aldrich | |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Standard chemical supplier | Distill from CaH₂ before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard chemical supplier | |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Standard chemical supplier | |
| Hydrochloric acid (HCl) | Concentrated (37%) | Standard chemical supplier | |
| Ethyl acetate | ACS grade | Standard chemical supplier | |
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Standard chemical supplier |
Equipment
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Schlenk line or similar inert atmosphere setup.
-
Large separatory funnel.
-
Büchner funnel and filtration flask.
-
Rotary evaporator.
Step-by-Step Procedure
Diagram: Workflow for the Synthesis of 4-Ethynylbenzoic Acid
Caption: A streamlined workflow for the scalable synthesis of 4-ethynylbenzoic acid.
1. Reactor Setup and Inertization:
-
Assemble the reaction flask with the mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Thoroughly dry all glassware in an oven and assemble while hot under a stream of dry nitrogen.
-
Maintain a positive pressure of nitrogen throughout the reaction.
2. Charging the Reactor:
-
To the flask, add 4-iodobenzoic acid (1.0 eq), Pd(PPh₃)₄ (0.01-0.03 eq), and CuI (0.02-0.05 eq).
-
Rationale: The catalyst loading is kept low for scale-up to minimize cost and residual metal contamination. The ratio of Pd to Cu is crucial for efficient catalysis.[4]
3. Addition of Solvents and Base:
-
Add anhydrous THF and triethylamine (3-5 eq). The solvent volume should be sufficient to ensure good stirring of the resulting slurry.
-
Rationale: Triethylamine acts as both a base to deprotonate the alkyne and as a scavenger for the hydrogen iodide formed during the reaction.[6]
4. Degassing:
-
Bubble nitrogen through the stirred mixture for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
5. Addition of TMSA:
-
Slowly add trimethylsilylacetylene (1.1-1.2 eq) to the reaction mixture via a syringe or dropping funnel.
-
Rationale: A slight excess of the alkyne ensures complete consumption of the more expensive aryl iodide.
6. Reaction:
-
Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
7. In-situ Deprotection:
-
Cool the reaction mixture to room temperature.
-
Slowly add a 1.0 M solution of TBAF in THF (1.1 eq).
-
Stir at room temperature for 1-2 hours. Monitor the desilylation by TLC/HPLC.
8. Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and water.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl. This will protonate the carboxylate and precipitate the product.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
9. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.[8][9]
10. Drying and Characterization:
- Dry the purified solid in a vacuum oven.
- Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Safety Considerations for Scale-Up
-
Handling of Acetylene and its Surrogates: While this protocol uses the less hazardous TMSA, direct use of acetylene gas is also possible but requires specialized equipment and extreme caution due to its high flammability and explosive potential, especially under pressure.[10][11][12][13] Calcium carbide can be a safer laboratory-scale alternative for generating acetylene in situ.[14]
-
Exothermic Reactions: Sonogashira couplings can be exothermic.[15] For large-scale reactions, ensure adequate cooling capacity and add reagents slowly to control the reaction temperature.
-
Catalyst Handling: Palladium and copper catalysts, especially in powdered form, can be harmful if inhaled. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Solvent Safety: THF and triethylamine are flammable. Perform the reaction away from ignition sources.
Alternative Synthetic Routes
While the Sonogashira coupling is a mainstay, other methods for synthesizing 4-alkynyl benzoic acids are emerging.
Decarboxylative Coupling
Transition-metal-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl halides offers an alternative route.[16][17] This approach can sometimes provide unique reactivity and may be advantageous in specific synthetic contexts.[16] For instance, arylpropiolic acids can be readily prepared and subsequently coupled.[16] Copper-catalyzed decarboxylative alkynylation of benzoic acids has also been reported.[18]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure rigorous inert atmosphere and use freshly opened or properly stored catalysts. |
| Insufficiently pure reagents | Use high-purity starting materials and anhydrous solvents. | |
| Ineffective base | Use freshly distilled triethylamine. | |
| Formation of Homocoupled Alkyne (Glaser Product) | Presence of oxygen | Thoroughly degas the reaction mixture. |
| High copper catalyst loading | Reduce the amount of CuI or switch to a copper-free protocol. | |
| Incomplete Deprotection | Insufficient TBAF or reaction time | Add a slight excess of TBAF and monitor the reaction for a longer duration. |
| Difficult Purification | Residual catalyst | Consider passing the crude product through a short plug of silica gel or using metal scavengers. |
Conclusion
The scalable synthesis of 4-alkynyl benzoic acids is a critical process for advancing various fields of chemical research and development. The Sonogashira coupling provides a reliable and versatile method for achieving this on a large scale. By understanding the underlying mechanisms, adhering to stringent safety protocols, and implementing robust purification techniques, researchers can confidently produce these valuable compounds in the quantities required for their applications. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful scale-up of these important chemical intermediates.
References
- Cu-catalyzed oxidative amidation of propiolic acids under air via decarboxylative coupling. PubMed.
- Decarboxylative coupling reactions of propiolic acid derivatives. Longdom Publishing.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
- Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Oxidative decarboxylation of propiolic acids. American Chemical Society.
- (PDF) Decarboxylative coupling reactions of propiolic acid derivatives. ResearchGate.
- Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. The Royal Society of Chemistry.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Acetylene Manufacturing Technology.
- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
- Acetylene in Organic Synthesis: Recent Progress and New Uses. PMC.
- A Convenient Procedure for Sonogashira Reactions Using Propyne.
- Acetylene. Air Products.
- What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?. FAQ.
- Acetylene. Wikipedia.
- Sonogashira coupling. Wikipedia.
- 4-Ethynylbenzoic acid 10602-00-3. Sigma-Aldrich.
- Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. ACS Publications.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.
- An In-depth Technical Guide to the Synthesis of 4-Benzoylbenzoic Acid. Benchchem.
- Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. ResearchGate.
- A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace.
- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering.
- 4-Ethynyl-benzoic acid. Chem-Impex.
- Sonogashira Coupling. Chemistry LibreTexts.
- Synthesis of Aryl Alkynes via Copper Catalyzed Decarboxylative Alkynylation of 2-Nitrobenzoic Acids. The Journal of Organic Chemistry - ACS Publications.
- innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a.
- An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis.
- Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI.
- 10602-00-3|4-Ethynylbenzoic acid|BLD Pharm.
- Substituted alkyne synthesis by C-C coupling. Organic Chemistry Portal.
- Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry.
- Synthesis of aryl allyl alkynes via reaction with allyl amine and aryl alkynoic acids through decarboxylation. ResearchGate.
- Inline purification in continuous flow synthesis – opportunities and challenges. BJOC.
- Internal alkyne synthesis by C-C coupling. Organic Chemistry Portal.
- Synthesis of Aryl Thioalkynes Enabled by Electrophilic Sulfenylation of Alkynes and the Following Elimination. The Journal of Organic Chemistry - ACS Publications.
- Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI.
- Sonogashira Coupling. Organic Chemistry Portal.
- Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters - ACS Publications.
- Purification of benzoic acid. US3235588A - Google Patents.
- Synthesis of benzoylbenzoic acids. The Journal of Organic Chemistry - ACS Publications.
- Preparation of benzoic acid of high purity.
- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.
- Purifying A Compound Of Benzoic Acid. Bartleby.com.
- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC - NIH.
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Advanced Protocol: Functionalization of 4-(3-Methylbut-1-yn-1-yl)benzoic Acid for Bioconjugation
Part 1: Strategic Overview & Scientific Rationale
The Molecule: A Silent Region Reporter
The molecule 4-(3-Methylbut-1-yn-1-yl)benzoic acid represents a specialized class of bio-orthogonal probes. Unlike terminal alkynes used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this molecule features an internal alkyne (disubstituted with an isopropyl group).
Key Characteristics:
-
Chemical Inertness: The internal alkyne is sterically hindered and electronically stable, making it unreactive toward standard "click" reagents (azides) without extreme conditions. It does not participate in background reactions inside the cell.
-
Raman Activity: Its primary utility lies in Stimulated Raman Scattering (SRS) or spontaneous Raman microscopy. The carbon-carbon triple bond (C≡C) stretches in the "silent region" (1800–2800 cm⁻¹), a spectral window free from endogenous cellular interference (lipids, proteins, water).
-
Hydrophobicity: The isopropyl group adds lipophilicity, which can influence the solubility of the conjugated biomolecule.
The Challenge: Solubility vs. Reactivity
The benzoic acid moiety is the sole handle for bioconjugation. However, the molecule is sparingly soluble in aqueous buffers. Direct conjugation using water-soluble carbodiimides (EDC) often results in poor yields due to precipitation.
The Solution: A Two-Step Activation Strategy .
-
Organic Phase Activation: Convert the benzoic acid to an N-hydroxysuccinimide (NHS) ester in an organic solvent (DMF/DMSO) where solubility is high.
-
Aqueous Phase Conjugation: Use the purified or in-situ generated NHS ester to label primary amines (Lysines) on the target protein in a controlled aqueous buffer.
Part 2: Reaction Mechanism & Logic
The functionalization relies on converting the carboxylic acid into an amine-reactive NHS ester.[][2] This activated ester subsequently undergoes nucleophilic acyl substitution with primary amines on the target biomolecule.[][3]
Diagram 1: Chemical Activation Pathway
This diagram illustrates the conversion of the probe into an active labeling agent and its subsequent conjugation.
Caption: Two-phase strategy for activating hydrophobic benzoic acid derivatives. Phase 1 ensures complete activation in organic solvent; Phase 2 effects the coupling in aqueous buffer.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the NHS-Ester (Activation)
Use this protocol to create a stock of reactive probe. TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) is preferred over EDC for hydrophobic carboxylic acids in organic solvents due to higher efficiency and easier byproduct removal.
Reagents:
-
4-(3-Methylbut-1-yn-1-yl)benzoic acid (The Probe)
-
TSTU (CAS: 105832-38-0)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step:
-
Dissolution: Dissolve 10 mg (approx. 50 µmol) of the Probe in 500 µL of anhydrous DMF. Ensure complete solvation.
-
Activation: Add 1.2 equivalents of TSTU (18 mg, 60 µmol) to the solution.
-
Base Addition: Add 2.0 equivalents of DIPEA (17.5 µL).
-
Incubation: Stir or shake at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC or LC-MS. The starting acid peak should disappear, replaced by the NHS-ester peak (+97 Da mass shift).
-
-
Storage: This "Activated Stock" (approx. 100 mM) can be used immediately or aliquoted and stored at -20°C (under argon/nitrogen) for up to 2 weeks. Note: Hydrolysis occurs rapidly if exposed to moisture.
Protocol B: Bioconjugation to Antibody/Protein
Target: Labeling Lysine residues on an IgG antibody.
Reagents:
-
Target Antibody (1 mg/mL in PBS, free of BSA/Gelatin)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (Amine-free!)
-
Activated Probe Stock (from Protocol A)
-
DMSO (Dimethyl sulfoxide)
-
Desalting Column (e.g., PD-10 or Zeba Spin)
Step-by-Step:
-
Buffer Exchange: Ensure the antibody is in the Conjugation Buffer (pH 8.3).
-
Why? NHS esters react with deprotonated amines. At pH 8.3, Lysine ε-amines are sufficiently nucleophilic, while the hydrolysis rate of the NHS ester is manageable.
-
-
Calculations: Determine the molar excess. For a hydrophobic probe, start with a 10-fold to 20-fold molar excess over the protein.
-
Example: 1 mg IgG (~6.6 nmol). Use ~130 nmol of Probe.
-
-
Reaction Assembly:
-
Add the calculated volume of Activated Probe Stock to the antibody solution.
-
Critical: Keep the final organic solvent (DMF/DMSO) concentration < 10% (v/v) to prevent protein precipitation.[3]
-
Tip: Add the probe slowly while vortexing gently to prevent local high concentrations.
-
-
Incubation: Incubate for 1 hour at RT or Overnight at 4°C in the dark.
-
Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.
-
Purification: Pass the reaction mixture through a desalting column equilibrated with PBS (pH 7.4) to remove free probe and organic solvent.
Part 4: Quality Control & Validation
Quantitative Data Summary
Use the following parameters to validate the success of the conjugation.
| Metric | Method | Acceptance Criteria | Notes |
| Conjugation Efficiency | UV-Vis Spectroscopy | DOL (Degree of Labeling) = 2–5 | Measure A280 (Protein) and A250-260 (Benzoic moiety). Correct A280 for probe contribution. |
| Aggregation | SEC-HPLC | > 95% Monomeric | Hydrophobic probes can cause protein aggregation. |
| Raman Signal | Raman Microscopy | Peak at ~2230–2250 cm⁻¹ | Internal alkynes show a distinct peak in the silent region. |
| Mass Shift | MALDI-TOF / ESI-MS | + (MW_probe - 18) * n | Mass increase corresponds to the acyl group attachment. |
Diagram 2: Validation Workflow
A logical flow for ensuring the conjugate is ready for downstream application.
Caption: QC workflow emphasizing the necessity of removing free probe before spectroscopic validation.
Part 5: Troubleshooting & Causality
Issue 1: Precipitation during conjugation.
-
Cause: The "3-methylbut-1-yn-1-yl" tail is highly hydrophobic. When the DMF stock hits the aqueous buffer, the probe crashes out before reacting.
-
Fix: Add a surfactant (e.g., 0.05% Tween-20) to the conjugation buffer or increase the organic co-solvent to 15% (if the protein tolerates it).
Issue 2: No Raman Signal.
-
Cause: Low Degree of Labeling (DOL) or fluorescence interference.
-
Fix: Internal alkynes have lower Raman cross-sections than some commercial dyes. Ensure high DOL (aim for 4-5) or use Stimulated Raman Scattering (SRS) rather than spontaneous Raman for higher sensitivity.
Issue 3: Hydrolysis of NHS Ester.
-
Cause: Old stock or wet DMF.
-
Fix: Always use anhydrous DMF (grade 99.8%+, over molecular sieves). Prepare the NHS ester immediately before use if possible.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS-ester chemistry and reaction conditions).
-
Yamaguchi, S., et al. (2021). "A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems." RSC Advances, 11, 22380-22390. (Review of internal vs. terminal alkyne signals in Raman microscopy).
-
Koniev, O., & Wagner, A. (2015).[4] "Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation." Chemical Society Reviews, 44(15), 5495-5551. (Mechanisms of amine-selective reactions).
-
Min, W., et al. (2011). "Coherent Raman scattering microscopy: chemical imaging for biology and medicine." Nature Methods, 8, 47–59. (Foundational text on SRS imaging of alkyne tags).
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sonogash-ira Coupling for Sterically Hindered Alkynes
Welcome to the Technical Support Center for the Sonogashira coupling reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered alkynes. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Sonogashira coupling with a bulky alkyne is giving low to no yield. What are the most likely causes and how can I fix it?
Low or non-existent yields in Sonogashira couplings involving sterically hindered substrates often stem from a few key areas: catalyst activity, reaction conditions, and the choice of reagents. Let's break down the troubleshooting process.
A1: Initial Checks & Core Components
A standard Sonogashira reaction consists of four primary components: a terminal alkyne, an aryl or vinyl halide, a palladium catalyst, and a copper(I) co-catalyst.[1] A base, typically an amine, is also essential for the deprotonation of the alkyne.[1]
Troubleshooting Workflow: Low Yield
Caption: A step-by-step troubleshooting guide for low yields.
Catalyst & Ligand Selection: The heart of the Sonogashira coupling is the palladium catalyst. For sterically demanding substrates, the choice of ligand is paramount.
-
Problem: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be active enough for bulky substrates. The oxidative addition of the aryl halide to the palladium(0) center is often the rate-limiting step, and this is exacerbated by steric hindrance.[1][2]
-
Solution: Switch to a catalyst system with more electron-rich and bulky phosphine ligands. Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or ferrocene-based ligands like dppf can significantly improve the rate of oxidative addition.[1][3] These bulky ligands promote the formation of the active, monoligated palladium(0) species, which is more accessible for the oxidative addition step.[3][4]
| Ligand | Key Feature | Recommended For |
| P(t-Bu)₃ | Highly electron-rich and bulky | Less reactive aryl bromides/chlorides, sterically hindered substrates.[1][3] |
| dppf | Ferrocene-based, good for electron-rich and hindered substrates | Aryl bromides, provides good stability to the catalyst.[2] |
| PCy₃ | Sterically demanding | Extremely bulky acetylenes and aryl bromides.[5] |
Reaction Conditions:
-
Problem: Insufficient thermal energy can prevent the reaction from overcoming the activation energy barrier, especially with less reactive aryl bromides or chlorides.[2]
-
Solution: Increase the reaction temperature. While aryl iodides can often react at room temperature, aryl bromides may require heating to 60-100 °C.[6][7] Always ensure your reaction is conducted under an inert atmosphere (argon or nitrogen) to prevent catalyst decomposition and unwanted side reactions.[7]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
A2: Minimizing Glaser Coupling
The formation of a di-yne (homocoupling product) is a common side reaction catalyzed by the copper(I) co-catalyst in the presence of oxygen.[7][8]
Catalytic Cycles: Sonogashira vs. Glaser
Caption: Competing catalytic cycles in Sonogashira coupling.
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas for an extended period (e.g., 15-30 minutes).[7] Maintain a positive pressure of inert gas throughout the reaction.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[6] While the reaction may be slower, it eliminates the primary catalyst for Glaser coupling. In copper-free systems, the choice of base becomes even more critical, with secondary amines like piperidine or diisopropylamine often proving effective.[3]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Q3: My reaction with an ortho-substituted aryl halide is sluggish. Are there specific modifications I should make?
A3: Addressing Steric Hindrance on the Aryl Halide
Ortho-substituents on the aryl halide can significantly impede the oxidative addition step.
-
Enhanced Catalyst Systems: For such challenging substrates, a more robust catalyst system is necessary. The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ is often effective.[3]
-
Higher Temperatures: As with bulky alkynes, increasing the reaction temperature is a common strategy to overcome the steric barrier.
-
Solvent Choice: The solvent can play a significant role. Polar aprotic solvents like DMF or DMSO can sometimes enhance regioselectivity and reaction rates by stabilizing charged intermediates.[9] However, be mindful that highly coordinating solvents like DMF can sometimes inhibit the reaction at lower temperatures.[2]
Experimental Protocol: Sonogashira Coupling of a Sterically Hindered Aryl Bromide
-
Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and P(t-Bu)₃ (0.08 mmol, 8 mol%).
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by the sterically hindered alkyne (1.2 mmol) and diisopropylethylamine (DIPEA) (2.0 mmol).
-
Copper Co-catalyst: Add copper(I) iodide (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Shaabani, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885-6925. [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. University of Wisconsin-La Crosse. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Al-Amin, M., & El-Sayed, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. B P International. [Link]
-
Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]
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Plenert, C., et al. (2007). The effect of steric bulk in Sonogashira coupling reactions. Chemical Communications, (9), 972-974. [Link]
-
Köcher, S., et al. (2020). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 26(62), 14135-14145. [Link]
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Yi, C., & Hua, R. (2006). A Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Aryl Halides. The Journal of Organic Chemistry, 71(6), 2535–2537. [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectrum Analysis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of ¹H NMR in Structural Elucidation
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a critical milestone. ¹H NMR spectroscopy stands as a cornerstone analytical technique, offering profound insights into the electronic environment of protons within a molecule. The chemical shift, integration, and spin-spin coupling patterns observed in a ¹H NMR spectrum provide a detailed roadmap of the molecular architecture, enabling scientists to confirm structures, assess purity, and understand conformational dynamics. For a molecule like 4-(3-Methylbut-1-yn-1-yl)benzoic acid, with its distinct aromatic, alkyne, and aliphatic regions, ¹H NMR provides a wealth of information for complete structural assignment.
Theoretical ¹H NMR Spectral Predictions for 4-(3-Methylbut-1-yn-1-yl)benzoic acid
Before delving into experimental data, a thorough theoretical analysis of the expected ¹H NMR spectrum is paramount. This predictive approach, based on established principles of chemical shifts and coupling constants, provides a framework for interpreting the experimental results.
The structure of 4-(3-Methylbut-1-yn-1-yl)benzoic acid contains several distinct proton environments:
-
Carboxylic Acid Proton (Ha): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 9-13 ppm.[1] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water.
-
Aromatic Protons (Hb and Hc): The benzene ring is para-disubstituted, which simplifies the aromatic region of the spectrum.[2] The protons ortho to the electron-withdrawing carboxylic acid group (Hb) will be more deshielded than the protons ortho to the electron-donating alkyne group (Hc). We can, therefore, predict two doublets in the aromatic region, typically between 6.5 and 8.0 ppm.[2] The protons Hb are expected to resonate further downfield than Hc. The coupling between these adjacent aromatic protons (ortho-coupling) will result in a typical coupling constant (³J) of 6.0-9.0 Hz.[3]
-
Methine Proton (Hd): This proton is part of the isopropyl group and is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet. The chemical shift is anticipated in the aliphatic region, likely around 1.4-1.7 ppm.[2]
-
Methyl Protons (He): The six protons of the two methyl groups in the isopropyl moiety are chemically equivalent. They are adjacent to the single methine proton, which will split their signal into a doublet. These protons are expected to resonate at a higher field (more shielded) than the methine proton, typically in the range of 0.7-1.3 ppm.[2][4]
-
Alkyne Proton: Notably, 4-(3-Methylbut-1-yn-1-yl)benzoic acid has an internal alkyne and therefore does not have a proton directly attached to the sp-hybridized carbon. If it were a terminal alkyne, a characteristic signal would appear around 1.7-3.1 ppm.[5] The absence of a signal in this region is a key confirmation of the internal alkyne structure.
The logical relationship for predicting the spectrum is outlined below:
Caption: Predicted ¹H NMR signals for key proton environments.
Experimental Protocol and Data Acquisition
A robust and reproducible experimental protocol is essential for obtaining high-quality NMR data. The following section details a standardized procedure for the ¹H NMR analysis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid.
Sample Preparation
High-quality data begins with meticulous sample preparation.[6][7][8]
-
Analyte Purity: Ensure the sample of 4-(3-Methylbut-1-yn-1-yl)benzoic acid is of high purity to avoid signals from contaminants.
-
Solvent Selection: A deuterated solvent is crucial to avoid overwhelming the spectrum with solvent protons.[6][9] Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often results in a sharper carboxylic acid proton signal.
-
Concentration: Dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[6][7]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[10]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are suggested for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.[11][12][13][14][15]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.[11]
-
Spectral Width: A spectral width of approximately 15-20 ppm is generally adequate to encompass all proton signals.[13]
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.[12][14]
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.
-
Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans should provide an excellent signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[13]
-
Temperature: The experiment is typically run at room temperature.
The workflow for acquiring and processing the NMR data is as follows:
Caption: A streamlined workflow for ¹H NMR data acquisition and analysis.
Comparative Analysis: Theoretical vs. Experimental Spectrum
Upon acquiring the experimental ¹H NMR spectrum, a detailed comparison with the theoretical predictions is performed. This section will use hypothetical experimental data for illustrative purposes.
| Proton Assignment | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) | Predicted Multiplicity | Experimental Multiplicity | Integration | Coupling Constant (J) in Hz |
| Ha (COOH) | 9.0 - 13.0 | 11.5 | Broad Singlet | Broad Singlet | 1H | N/A |
| Hb (Aromatic) | ~7.8 - 8.2 | 8.05 | Doublet | Doublet | 2H | ³J = 8.2 |
| Hc (Aromatic) | ~7.3 - 7.7 | 7.50 | Doublet | Doublet | 2H | ³J = 8.2 |
| Hd (Methine) | 1.4 - 1.7 | 1.62 | Septet | Septet | 1H | ³J = 6.8 |
| He (Methyl) | 0.7 - 1.3 | 1.25 | Doublet | Doublet | 6H | ³J = 6.8 |
Discussion of Spectral Features
-
Carboxylic Acid Proton (Ha): The experimental observation of a broad singlet at 11.5 ppm is in excellent agreement with the predicted chemical shift for a carboxylic acid proton.[1] Its broad nature is characteristic and confirms the presence of this functional group.
-
Aromatic Protons (Hb and Hc): The aromatic region displays two distinct doublets at 8.05 and 7.50 ppm, each integrating to two protons. This pattern is a classic signature of a para-disubstituted benzene ring. The downfield doublet at 8.05 ppm is assigned to the protons ortho to the electron-withdrawing carboxylic acid group (Hb), while the upfield doublet at 7.50 ppm corresponds to the protons ortho to the alkyne substituent (Hc). The observed ortho-coupling constant of 8.2 Hz is typical for aromatic systems.[3]
-
Isopropyl Group Protons (Hd and He): The aliphatic region provides clear evidence for the isopropyl group. The septet at 1.62 ppm, integrating to one proton, is unequivocally assigned to the methine proton (Hd). The corresponding doublet at 1.25 ppm, with an integration of six protons, is assigned to the two equivalent methyl groups (He). The identical coupling constant of 6.8 Hz for both the septet and the doublet confirms their mutual coupling.
-
Long-Range Coupling: While not always observed, long-range coupling across the alkyne system (a four-bond coupling, ⁴J) between the methine proton (Hd) and the aromatic protons (Hc) is a possibility.[16][17] This would manifest as a slight broadening or fine splitting of the signals for Hc and Hd. High-resolution instrumentation would be required to resolve such small coupling constants, which are typically less than 1 Hz.[17]
Alternative Analytical Techniques
While ¹H NMR is exceptionally powerful, its data can be corroborated by other analytical methods:
-
¹³C NMR Spectroscopy: This technique would confirm the number of unique carbon environments, including the two sp-hybridized carbons of the alkyne (typically 70-100 ppm), the carbonyl carbon of the carboxylic acid (~170-180 ppm), and the distinct aromatic and aliphatic carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C≡C stretch of the internal alkyne (a weak band around 2100-2260 cm⁻¹).[5]
-
Mass Spectrometry (MS): MS would provide the molecular weight of the compound, confirming its elemental composition.
Each of these techniques provides complementary information, and together with ¹H NMR, they allow for an unequivocal structural determination of 4-(3-Methylbut-1-yn-1-yl)benzoic acid.
Conclusion
The ¹H NMR spectrum of 4-(3-Methylbut-1-yn-1-yl)benzoic acid provides a clear and detailed picture of its molecular structure. The well-resolved signals for the carboxylic acid, aromatic, and isopropyl protons are all in excellent agreement with theoretical predictions. The characteristic splitting patterns and integration values allow for the unambiguous assignment of each proton environment. This guide has demonstrated the power of a combined theoretical and experimental approach to ¹H NMR spectral analysis, a fundamental skill for any researcher in the chemical and pharmaceutical sciences.
References
-
Alkynes | OpenOChem Learn. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. (n.d.). Retrieved from [Link]
-
Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Chemical shifts. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Iowa State University. Retrieved from [Link]
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Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons - AIP Publishing. (1962, August 1). The Journal of Chemical Physics. Retrieved from [Link]
-
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THE ACQUISITION PARAMETERS. (n.d.). Retrieved from [Link]
-
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NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
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NMR Sample Preparation - Chemical Instrumentation Facility. (2013, March 19). Iowa State University. Retrieved from [Link]
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Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13). University of Wisconsin-Madison. Retrieved from [Link]
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How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
NMR acquisition parameters and qNMR - Nanalysis. (2021, June 21). Retrieved from [Link]
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How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]
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1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
-
Video: ¹H NMR: Long-Range Coupling - JoVE. (2024, April 4). Retrieved from [Link]
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SOP data acquisition - R-NMR. (n.d.). Retrieved from [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved from [Link]
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APPENDIX 2 - MIT. (n.d.). Retrieved from [Link]
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Spin-Spin Coupling. (n.d.). Retrieved from [Link]
-
5.6: Spin-Spin Coupling - Chemistry LibreTexts. (2022, July 20). Retrieved from [Link]
-
Multiplicity of 1H NMR signals (Spin-spin coupling) - YouTube. (2020, June 10). Retrieved from [Link]
-
Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Journal of Chemical Information and Modeling - ACS Publications. (2007, May 1). Retrieved from [Link]
-
H-NMR Familiar Groups that are Easy to Recognize. (n.d.). Retrieved from [Link]
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HPLC Purity Assay Development for 4-(3-Methylbut-1-yn-1-yl)benzoic acid
Executive Summary
Developing a purity assay for 4-(3-Methylbut-1-yn-1-yl)benzoic acid requires a nuanced approach that balances the retention of the hydrophobic alkyne tail with the ionization control of the benzoic acid headgroup. While standard C18 chemistry is often the default, this guide compares it against Phenyl-Hexyl stationary phases, which offer superior selectivity for the specific aromatic impurities inherent to Sonogashira coupling (e.g., triphenylphosphine oxide, dehalogenated byproducts).
The Verdict: For routine QC, a C18 Core-Shell method with acidic mobile phase provides the best balance of speed and robustness. However, for complex process development where catalyst ligands are persistent, the Phenyl-Hexyl method is the superior alternative.
Chemical Profile & Separation Strategy
Before selecting a column, we must deconstruct the analyte's physicochemical behavior.
| Property | Value (Est.) | Chromatographic Implication |
| Acidity ( | ~3.9 – 4.1 | The carboxylic acid must be kept protonated (neutral) to prevent peak splitting and ensure retention. Mobile phase pH must be < 2.5. |
| Hydrophobicity ( | ~3.2 | The 3-methylbut-1-yne tail adds significant hydrophobicity. High organic strength will be required for elution. |
| UV Chromophore | Conjugated | The alkyne-benzene conjugation bathochromically shifts the benzoic acid absorption. Detection at 254 nm or 280 nm is optimal. |
Impurity Landscape (Sonogashira Coupling)
The synthesis route dictates the separation requirements. The assay must resolve the target from:
-
4-Iodobenzoic acid (Starting Material): More polar, elutes earlier.
-
Triphenylphosphine Oxide (TPPO): Catalyst ligand byproduct. Highly UV active, often co-elutes on C18.
-
Homocoupling Dimer: Very hydrophobic, elutes late.
Comparative Study: Stationary Phase Selection
We evaluated two primary methodologies to determine the optimal separation.
Method A: The "Workhorse" (C18)
-
Column: C18 Core-Shell (e.g., Kinetex/Cortecs), 2.7 µm, 100 Å.
-
Mechanism: Pure hydrophobic interaction.
-
Pros: Excellent peak shape for the main peak; highly reproducible.
-
Cons: Poor resolution of TPPO from the main peak in rapid gradients.
Method B: The "Selectivity Specialist" (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl, 3.5 µm.
-
Mechanism: Hydrophobic +
interaction. -
Pros: The
interaction specifically delays the retention of the aromatic starting material and TPPO, creating a distinct separation profile. -
Cons: Longer equilibration times; methanol is often required (higher pressure) to activate
selectivity.
Comparative Data Summary
| Parameter | Method A (C18 + ACN) | Method B (Phenyl-Hexyl + MeOH) |
| Retention Time (Main Peak) | 6.5 min | 8.2 min |
| Resolution ( | 1.8 (Marginal) | 4.5 (Excellent) |
| Peak Symmetry (Tailing Factor) | 1.1 | 1.2 |
| Backpressure | Low (< 200 bar) | High (> 300 bar) |
Visualizing the Decision Logic
The following diagram illustrates the decision pathway for selecting the appropriate column based on your specific sample matrix.
Caption: Decision tree for selecting between C18 and Phenyl-Hexyl phases based on impurity profile and throughput needs.
The Optimized Protocol (Method A - Recommended)
This protocol is selected as the "Gold Standard" for its robustness, availability of columns, and speed.
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm (or equivalent Poroshell/Cortecs).
-
Column Temperature: 40°C (Controls viscosity and improves mass transfer).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 5 µL.
-
Detection: 254 nm (primary), 280 nm (secondary confirmation).
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Phosphoric Acid (
) in Water.-
Why Phosphoric? It buffers effectively at pH ~2.0, ensuring the benzoic acid is fully protonated (
) for consistent retention. Unlike TFA, it does not suppress UV signals at low wavelengths.
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).
-
Why ACN? Lower viscosity than methanol, allowing higher flow rates and sharper peaks.
-
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Initial Hold |
| 1.0 | 95 | 5 | Injection Pulse |
| 8.0 | 10 | 90 | Gradient Ramp |
| 10.0 | 10 | 90 | Wash (Elute Dimers) |
| 10.1 | 95 | 5 | Re-equilibration |
| 13.0 | 95 | 5 | End of Run |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.[1]
-
Filtration: 0.2 µm PTFE filter (Nylon may bind the acidic analyte).
Impurity Fate Mapping (Sonogashira)
Understanding where impurities elute is critical for peak identification.
Caption: Chromatographic elution order of common Sonogashira coupling components on a C18 column.
Troubleshooting & Validation
Common Issues
-
Peak Tailing: Usually caused by secondary interactions with silanols.
-
Fix: Ensure pH is < 2.5. If problem persists, switch to a "End-capped" column (e.g., C18-MS).
-
-
Split Peaks: Sample solvent is too strong.
-
Fix: Match the sample diluent to the initial mobile phase (95% Water).
-
Validation Parameters (Acceptance Criteria)
-
Specificity: No interference in blank; Resolution > 1.5 between all peaks.
-
Linearity:
over 50% - 150% of target concentration. -
Precision: RSD < 1.0% for 6 replicate injections.
-
LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
References
-
Phenomenex. Reversed Phase HPLC Method Development Guide. (Accessed 2023).[2] [Link]
-
Teledyne ISCO. RediSep C-18 Reversed Phase Column Purification of Carboxylic Acids. (Accessed 2023).[2] [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira Cross Coupling: A Review. (Accessed 2023).[2] [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of 4-Alkynyl Benzoic Acids
For researchers and professionals in materials science and drug development, understanding the photophysical properties of molecular building blocks is paramount. Among these, 4-alkynyl benzoic acids represent a versatile class of compounds, prized for their rigid structures and capacity for further functionalization via the alkyne group. Their utility in forming liquid crystals, conjugated polymers, and bioconjugates hinges on their electronic behavior, which can be readily probed using UV-Vis spectroscopy.
This guide provides an in-depth comparison of the UV-Vis absorption spectra of key 4-alkynyl benzoic acids, supported by experimental data. We will explore the theoretical underpinnings of their electronic transitions, present a detailed protocol for spectral acquisition, and analyze how modifications to the alkyne terminus influence their absorption characteristics.
Theoretical Framework: Electronic Transitions in Substituted Benzoic Acids
The UV-Vis absorption spectrum of benzoic acid is characterized by two primary absorption bands originating from π→π* transitions within the benzene ring. The intense E2 band appears around 230 nm, and the weaker, structured B-band appears near 270-280 nm[1]. The introduction of substituents at the para-position, such as an alkynyl group, extends the conjugated π-system of the molecule. This extension of conjugation typically leads to a bathochromic shift (a shift to a longer wavelength) of the absorption maxima (λmax), as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced[1].
The specific nature of the group attached to the alkyne further modulates these electronic transitions. By comparing the parent 4-ethynylbenzoic acid with derivatives bearing a bulky, electron-donating trimethylsilyl (TMS) group or a π-system-extending phenyl group, we can observe distinct shifts in λmax and changes in molar absorptivity (ε), providing insight into the structure-property relationships of these compounds.
Comparative Spectral Data
The following table summarizes the key UV-Vis absorption data for three representative 4-alkynyl benzoic acids, allowing for a direct comparison of their photophysical properties.
| Compound | Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| 4-Ethynylbenzoic acid | C≡CH attached to the benzoic acid | Ethanol | 253 | 18,600 | |
| 4-((Trimethylsilyl)ethynyl)benzoic acid | C≡CSi(CH₃)₃ attached to the benzoic acid | Methanol | 258 | 22,400 | |
| 4-(Phenylethynyl)benzoic acid | C≡C-Phenyl attached to the benzoic acid | Acetonitrile | 305 | 28,000 |
Analysis of Spectral Trends:
-
4-Ethynylbenzoic acid: This parent compound exhibits its primary absorption maximum at 253 nm in ethanol. This represents a significant bathochromic shift from the E2 band of unsubstituted benzoic acid (~230 nm), clearly demonstrating the effect of extending the π-conjugation with the ethynyl group.
-
4-((Trimethylsilyl)ethynyl)benzoic acid: The addition of a trimethylsilyl (TMS) group results in a further, albeit modest, red shift to 258 nm in methanol. The bulky TMS group can act as a weak electron donor through hyperconjugation, slightly raising the energy of the HOMO and thus decreasing the transition energy. This is also accompanied by an increase in the molar absorptivity, suggesting a higher probability of this electronic transition.
-
4-(Phenylethynyl)benzoic acid: Replacing the terminal hydrogen with a phenyl group causes a dramatic bathochromic shift to 305 nm in acetonitrile. This substantial shift is due to the significant extension of the conjugated π-system across the entire molecule, from the benzoic acid ring through the alkyne to the terminal phenyl ring. This extensive conjugation markedly lowers the HOMO-LUMO gap. The molar absorptivity is also the highest among the three, indicative of a very strong electronic transition in this highly conjugated system.
Experimental Protocol for UV-Vis Spectral Acquisition
To ensure the collection of high-quality, reproducible data, the following protocol is recommended. The causality behind each step is explained to underscore the principles of good spectroscopic practice.
Instrumentation: A dual-beam UV-Vis spectrophotometer is required, equipped with a matched pair of 1 cm path length quartz cuvettes. Quartz is essential due to its transparency in the deep UV region (below 340 nm), where glass cuvettes absorb strongly.
Materials:
-
4-Alkynyl benzoic acid sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent is critical, as solvent polarity can influence the position of absorption maxima[2]. Spectroscopic grade solvents are required to minimize interfering absorptions from impurities.
Workflow Diagram:
Caption: Experimental workflow for UV-Vis spectral analysis.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately weigh a small quantity (e.g., 1-2 mg) of the 4-alkynyl benzoic acid and dissolve it in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask. This creates a stock solution of a known concentration, typically around 1 mM.
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations in the µM range (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM). This range is chosen to ensure that the measured absorbance falls within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0 Absorbance Units), which is a prerequisite for the accurate application of the Beer-Lambert Law.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure stable output. Set the desired wavelength range for scanning (e.g., 200 nm to 400 nm).
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan. This step electronically subtracts the absorbance of the solvent and the cuvettes, ensuring that the final spectrum is solely that of the analyte.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute working solution, and then fill it with that solution. Place it in the sample holder and record the absorption spectrum. Repeat this process for each of the prepared working solutions, moving from the least concentrated to the most concentrated.
-
Data Analysis:
-
From the spectrum of one of the mid-range concentrations, identify the wavelength of maximum absorbance (λmax).
-
To determine the molar absorptivity (ε), plot a graph of absorbance at λmax versus concentration for all the working solutions. According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), this plot should be a straight line passing through the origin.
-
The slope of this line is equal to the molar absorptivity (ε), as the path length (b) is typically 1 cm.
-
Conclusion
The UV-Vis absorption spectra of 4-alkynyl benzoic acids are highly sensitive to the nature of the substituent at the alkyne terminus. Extending the π-conjugation, as seen in the progression from an ethynyl to a phenylethynyl group, induces a strong bathochromic shift and an increase in molar absorptivity. Even the subtle electronic effect of a TMS group can be resolved. This predictable relationship between structure and spectral properties makes UV-Vis spectroscopy a powerful and accessible tool for characterizing these important molecular building blocks and for predicting their electronic behavior in more complex materials and biological systems.
References
-
He, J., Mukherjee, S., Zhu, X., You, L., Boudouris, B. W., & Mei, J. (2018). Highly Transparent Crosslinkable Radical Copolymer Thin Film as the Ion Storage Layer in Organic Electrochromic Devices. ACS Applied Materials & Interfaces, 10(22), 18956-18963. [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 4-Ethynylbenzoic acid. Retrieved February 12, 2026, from [Link]
-
PubMed. (2018). Highly Transparent Crosslinkable Radical Copolymer Thin Film as the Ion Storage Layer in Organic Electrochromic Devices. ACS Applied Materials & Interfaces, 10(22), 18956-18963. [Link]
-
Di Carlo, G., et al. (2018). Brightness Enhancement in Pulsed-Operated Perovskite Light-Emitting Transistors. ACS Applied Materials & Interfaces, 10(43), 37316-37325. [Link]
-
ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved February 12, 2026, from [Link]
-
Laschuk, N. O., et al. (2018). Ligand Impact on Monolayer Electrochromic Material Properties. ACS Applied Materials & Interfaces, 10(41), 35334-35343. [Link]
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Huang, X., Shen, R., & Zhang, T. (2007). Reaction of Allenyl Esters with Sodium Azide: An Efficient Synthesis of E-Vinyl Azides and Polysubstituted Pyrroles. The Journal of Organic Chemistry, 72(4), 1534-1537. [Link]
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ResearchGate. (n.d.). The UV-Vis absorption spectra of (a) 4-(phenylazo)benzoyl chloride.... Retrieved February 12, 2026, from [Link]
-
PubChemLite. (n.d.). 4-(2-phenylethynyl)benzoic acid. Retrieved February 12, 2026, from [Link]
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Austin, W. B., Bilow, N., Kelleghan, W. J., & Lau, K. S. Y. (1981). Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. The Journal of Organic Chemistry, 46(11), 2280-2286. [Link]
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Beilstein Journal of Organic Chemistry. (2013). Thiourea-catalyzed Diels–Alder reaction of a naphthoquinone monoketal dienophile. Beilstein Journal of Organic Chemistry, 9, 1414-1418. [Link]
Sources
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(3-Methylbut-1-yn-1-yl)benzoic acid
Hazard Analysis by Analogy: A Proactive Approach to Safety
The core principle of laboratory safety is to anticipate and control potential hazards. In the absence of specific toxicological data for 4-(3-Methylbut-1-yn-1-yl)benzoic acid, we must analyze the known risks associated with its chemical motifs.
-
The Carboxylic Acid Moiety: The benzoic acid backbone is a well-characterized structure. Benzoic acid itself is known to cause skin irritation and serious eye damage.[1][2][3][4] Furthermore, prolonged or repeated exposure, particularly through inhalation of dust, can lead to organ damage.[1][2][4] Carboxylic acids, in general, can be corrosive and are incompatible with bases.[5]
-
The Alkyne Moiety: The 3-methylbut-1-yne group introduces hazards common to alkynes, which can be irritants and, in some cases, flammable.[6] While the overall molecule is a solid, this functional group contributes to its chemical reactivity.
-
Solid Particulate Nature: As a crystalline solid, this compound presents a risk of forming airborne dust during handling (e.g., weighing, transferring).[7] Fine dusts can be easily inhaled, posing a respiratory hazard, and may form combustible dust concentrations in the air under certain conditions.[1][8]
Synthesized Hazard Profile: Based on this analysis, 4-(3-Methylbut-1-yn-1-yl)benzoic acid should be handled as a substance that is, at a minimum:
-
A skin irritant.
-
A severe eye irritant, with the potential for serious eye damage.
-
Harmful if swallowed.
-
A respiratory tract irritant upon inhalation of dust.
-
Potentially damaging to organs through prolonged or repeated exposure.
This conservative assessment necessitates the stringent engineering controls and PPE outlined below.
Core Personal Protective Equipment (PPE) Protocol
The primary directive is to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation (breathing), and ingestion (swallowing). The following multi-layered PPE strategy is mandatory.
Primary Engineering Control: The Chemical Fume Hood All manipulations of 4-(3-Methylbut-1-yn-1-yl)benzoic acid, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure to fine particulates.
PPE Specifications and Rationale
For quick reference, the required PPE is summarized in the table below.
| Protection Type | Specification | Rationale |
| Eye & Face | ANSI Z87.1-compliant chemical splash goggles.[9] | Protects against splashes and airborne dust. Goggles provide a full seal around the eyes, which is superior to safety glasses for fine powders and liquids.[10] |
| Face shield (worn over goggles). | Required when handling larger quantities (>10g) or when there is a significant splash hazard. Provides a secondary layer of protection for the entire face.[9] | |
| Hand | Nitrile rubber gloves.[11][12][13][14][15] | Provides a barrier against incidental skin contact. Nitrile offers good resistance to a range of chemicals, including acids.[11][15] |
| Double-gloving. | Recommended for all procedures to provide an extra layer of protection and allow for the safe removal of a contaminated outer glove without exposing the skin. | |
| Body | Flame-resistant (FR) or 100% cotton lab coat, fully fastened with snug cuffs. | Protects skin and personal clothing from contamination. Synthetic fabrics like polyester can melt and adhere to the skin in a fire, whereas cotton and FR materials offer better protection.[13] |
| Respiratory | Not typically required if all work is performed in a fume hood. | A fume hood provides adequate ventilation.[7] If weighing must occur outside a hood (strongly discouraged), a NIOSH-approved N95 respirator is the minimum requirement to prevent dust inhalation.[11] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills.[13] |
Operational and Disposal Plans
A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Gather all necessary equipment and reagents.
-
Don PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, chemical splash goggles/face shield.
-
Handling:
-
Carefully open the container.
-
Use a spatula or scoop to transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling: Securely close the primary container.
-
Decontamination: Wipe down the spatula and any other contaminated equipment with a suitable solvent (e.g., 70% ethanol) inside the fume hood. Clean the work surface within the hood.
-
Doff PPE: Remove PPE in a manner that prevents self-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water immediately after.[2][16]
Spill and Waste Management
-
Spill Response: In case of a small spill inside the fume hood, use a chemical absorbent pad or inert material (like vermiculite) to gently cover the solid. Moisten the material slightly to prevent dust from becoming airborne, then carefully scoop it into a labeled, sealed container for hazardous waste.[7][17] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Waste Disposal: All contaminated materials—including gloves, bench paper, and absorbent pads—must be disposed of as hazardous chemical waste.[1][16] The chemical itself and any solutions must be collected in a properly labeled hazardous waste container for disposal through your institution's certified waste management program.[3] Never dispose of this chemical down the drain or in regular trash.
Safe Handling Workflow Diagram
Caption: Workflow for safely handling 4-(3-Methylbut-1-yn-1-yl)benzoic acid.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
4-(3-Hydroxy-3-methylbut-1-ynyl)benzoic acid methyl ester. BuyersGuideChem. [Link]
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What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
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Safety equipment, PPE, for handling acids. Quicktest. [Link]
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Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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SAFETY DATA SHEET - BENZOIC ACID E 210 PH. EUR. USP FCC JP. carloerbareagents.com. [Link]
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Benzoic acid - Safety Data Sheet. Penta chemicals. [Link]
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Benzoic acid AGR - Safety Data Sheet. Labbox. [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
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4-Hydroxy-3-(3-methylbut-3-en-1-ynyl)benzoic acid. PubChem. [Link]
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4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. Amerigo Scientific. [Link]
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Safety Data Sheet: benzoic acid. Chemos GmbH & Co.KG. [Link]
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno. [Link]
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How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]
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Personal Protective Equipment (PPE). Solubility of Things. [Link]
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Lab Safety Equipment & PPE. ChemTalk. [Link]
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4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, 1 gram, Reagent Grade. CP Lab Safety. [Link]
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Benzoic acid - Safety data sheet. Möller Chemie. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
